Dazopride

Description

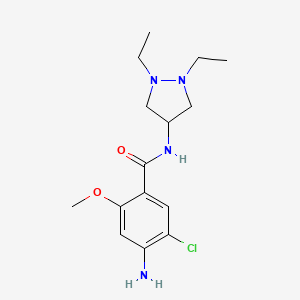

structure given in first source

See also: this compound Fumarate (active moiety of).

Properties

IUPAC Name |

4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXIKEZOBJFVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867875 | |

| Record name | 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70181-03-2 | |

| Record name | Dazopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70181-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070181032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV07VSP2G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dazopride's Mechanism of Action on Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazopride is a substituted benzamide derivative that has been investigated for its prokinetic and antiemetic properties. Its therapeutic potential stems from its specific interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse family of proteins that mediate a wide range of physiological functions. This technical guide provides an in-depth analysis of this compound's mechanism of action at the molecular level, focusing on its interactions with 5-HT3 and 5-HT4 receptors. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: A Dual Role at Serotonin Receptors

This compound's primary mechanism of action is characterized by a dual activity profile at two key serotonin receptor subtypes:

-

5-HT3 Receptor Antagonism: this compound acts as a competitive antagonist at 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to rapid depolarization of neurons. By blocking these receptors, particularly in the gastrointestinal tract and the chemoreceptor trigger zone of the brain, this compound effectively mitigates nausea and vomiting.[1]

-

5-HT4 Receptor Agonism: this compound functions as an agonist at 5-HT4 receptors.[2] These are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade in the enteric nervous system promotes the release of acetylcholine, a key neurotransmitter that enhances gastrointestinal motility and coordinates peristalsis.[3][4]

This dual mechanism of antagonizing the "emetic" 5-HT3 receptors while stimulating the "prokinetic" 5-HT4 receptors underpins this compound's therapeutic potential in disorders of gastrointestinal dysmotility and chemotherapy-induced nausea and vomiting.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at serotonin receptors. This information is crucial for understanding its potency and selectivity.

Table 1: this compound Binding Affinity (Ki) for Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT3 | [3H]GR65630 | Rat Cortical Homogenates | Data not available in search results | |

| 5-HT4 | [3H]GR113808 | Guinea Pig Striatal Membranes | Data not available in search results |

Note: Specific Ki values for this compound were not explicitly found in the provided search results. Further targeted research into primary literature is required to populate this table.

Table 2: this compound Functional Activity (IC50/EC50) at Serotonin Receptors

| Receptor Subtype | Assay Type | Biological System | Parameter | Value (nM) | Reference |

| 5-HT3 | 5-HT-induced von Bezold-Jarisch reflex | Anesthetized Rat | IC50 | Data not available in search results | |

| 5-HT4 | 5-HT-induced relaxation of rat esophagus | Isolated Rat Esophagus | EC50 | Data not available in search results |

Note: Specific IC50 and EC50 values for this compound were not explicitly found in the provided search results. Further targeted research into primary literature is required to populate this table.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. The following sections outline the typical experimental protocols used to characterize the interaction of compounds like this compound with 5-HT3 and 5-HT4 receptors.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a drug for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound for 5-HT3 and 5-HT4 receptors.

General Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex for 5-HT3, guinea pig striatum for 5-HT4) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]GR65630 for 5-HT3, [3H]GR113808 for 5-HT4) at a concentration near its Kd.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known selective ligand.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined from competition curves.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are used to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency and efficacy.

Objective: To determine the in vivo antagonist activity of this compound at 5-HT3 receptors.

Protocol:

-

Animal Preparation:

-

Anesthetized rats are instrumented to monitor heart rate and blood pressure.

-

-

Drug Administration:

-

A bolus injection of a 5-HT3 receptor agonist (e.g., 2-methyl-5-HT) is administered intravenously to induce the von Bezold-Jarisch reflex, characterized by a transient bradycardia and hypotension.

-

This compound is administered at various doses prior to the 5-HT3 agonist challenge.

-

-

Measurement and Analysis:

-

The inhibitory effect of this compound on the agonist-induced bradycardia is measured.

-

The IC50 value, the concentration of this compound that produces 50% inhibition of the reflex, is calculated.

-

Objective: To determine the in vitro agonist activity of this compound at 5-HT4 receptors.

Protocol:

-

Tissue Preparation:

-

A segment of the rat esophagus is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

-

Contraction/Relaxation Measurement:

-

The tissue is pre-contracted with an agent like carbachol.

-

Cumulative concentrations of this compound are added to the bath, and the resulting relaxation of the smooth muscle is recorded using an isometric force transducer.

-

-

Data Analysis:

-

A concentration-response curve is generated.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined.

-

Signaling Pathways

The distinct signaling mechanisms of 5-HT3 and 5-HT4 receptors are central to understanding this compound's effects.

5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel.

5-HT4 Receptor Signaling

The 5-HT4 receptor is a Gs-protein coupled receptor.

Conclusion

This compound exhibits a unique pharmacological profile as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This dual mechanism of action provides a strong rationale for its investigation as a therapeutic agent for gastrointestinal disorders characterized by both dysmotility and emesis. Further research to fully elucidate its binding affinities and functional potencies across a wider range of serotonin receptor subtypes will provide a more comprehensive understanding of its selectivity and potential off-target effects. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and drug development professionals working to advance our knowledge of this compound and similar compounds.

References

- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of serotonin: what a clinician should know - PMC [pmc.ncbi.nlm.nih.gov]

Dazopride's Antagonistic Activity at the 5-HT3 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dazopride and the 5-HT3 Receptor

This compound is a selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel belonging to the Cys-loop superfamily of receptors.[1] These receptors are pentameric structures composed of five subunits that form a central ion pore permeable to cations such as Na+, K+, and Ca2+.[2][3] In the central and peripheral nervous systems, 5-HT3 receptors are strategically located to modulate neurotransmitter release and neuronal excitability.[2][3]

In the gastrointestinal tract, 5-HT3 receptors are densely expressed on enteric neurons and vagal afferent nerve terminals. The binding of serotonin (5-HT), released from enterochromaffin cells, to these receptors triggers depolarization, leading to the sensation of nausea and the emetic reflex. By blocking these receptors, this compound effectively mitigates these responses.

Mechanism of Action of this compound

This compound exerts its therapeutic effects by competitively inhibiting the binding of serotonin to 5-HT3 receptors. This antagonistic action prevents the opening of the ion channel and the subsequent influx of cations, thereby inhibiting neuronal depolarization. This mechanism is central to both its antiemetic and prokinetic effects.

-

Antiemetic Action: In the context of chemotherapy- or radiotherapy-induced nausea and vomiting, damaging agents trigger the release of large amounts of serotonin from the gut. This serotonin activates 5-HT3 receptors on vagal afferents, which transmit signals to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, culminating in the vomiting reflex. This compound's blockade of these peripheral and central 5-HT3 receptors interrupts this signaling cascade.

-

Prokinetic Action: The prokinetic effects of this compound are attributed to the modulation of acetylcholine release in the myenteric plexus. By blocking presynaptic 5-HT3 receptors on inhibitory interneurons, this compound can disinhibit the release of acetylcholine from excitatory motor neurons, leading to enhanced gastric and intestinal motility.

It is crucial to note that this compound's selectivity for the 5-HT3 receptor over dopamine receptors is a key differentiating feature from older prokinetic agents like metoclopramide. This selectivity circumvents the adverse effects associated with dopamine receptor blockade, such as tardive dyskinesia and other extrapyramidal symptoms.

Quantitative Data on this compound's 5-HT3 Receptor Activity

Despite a thorough review of the scientific literature, specific quantitative data on the binding affinity (Ki) and functional potency (IC50 or pA2) of this compound at the 5-HT3 receptor are not publicly available. The following table is a template that would be used to present such data if it were available.

| Parameter | Value | Species/Tissue/Cell Line | Radioligand/Agonist | Reference |

| Binding Affinity (Ki) | Data not available | |||

| Functional Potency (IC50) | Data not available | |||

| Functional Potency (pA2) | Data not available |

Experimental Protocols for Characterizing 5-HT3 Receptor Antagonists

The following sections describe the standard experimental methodologies employed to determine the binding affinity and functional antagonist activity of compounds like this compound at the 5-HT3 receptor.

Radioligand Binding Assay (for determining Binding Affinity - Ki)

This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Membrane preparations from cells expressing recombinant 5-HT3 receptors (e.g., HEK293 cells) or from tissues with high 5-HT3 receptor density (e.g., rat brain cortex).

-

A selective 5-HT3 receptor radioligand (e.g., [3H]granisetron or [125I]-(S)-iodozacopride).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Procedure:

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the log concentration of this compound to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (for determining Functional Potency - pA2)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist.

Objective: To determine the pA2 value of this compound, which is a measure of its functional antagonist potency.

Materials:

-

Isolated tissue preparations known to exhibit 5-HT3 receptor-mediated responses (e.g., guinea pig ileum).

-

A 5-HT3 receptor agonist (e.g., 2-methyl-5-HT).

-

This compound solutions of varying concentrations.

-

Organ bath setup with physiological saline solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Mount a segment of the guinea pig ileum in an organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for a set period.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the 5-HT3 agonist to establish a baseline response.

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time.

-

Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to construct a Schild plot. The x-intercept of the Schild plot provides the pA2 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's 5-HT3 receptor antagonist activity.

Caption: 5-HT3 Receptor Signaling Pathway and this compound's Mechanism of Action.

Caption: Workflow for a Radioligand Binding Assay to Determine Ki.

Caption: Workflow for an In Vitro Functional Assay to Determine pA2.

Conclusion

This compound is a selective 5-HT3 receptor antagonist with established efficacy as a prokinetic and antiemetic agent. Its primary mechanism of action involves the blockade of ionotropic 5-HT3 receptors in the gastrointestinal tract and the central nervous system. While the lack of publicly available, specific quantitative data on its receptor binding and functional potency limits a complete pharmacological profiling, the established methodologies for characterizing 5-HT3 receptor antagonists provide a clear framework for such investigations. The high selectivity of this compound for the 5-HT3 receptor over dopamine receptors underscores its improved safety profile compared to earlier generations of prokinetic drugs. Further research to quantify its interaction with the 5-HT3 receptor would be valuable for a more comprehensive understanding of its pharmacological properties and for the development of future therapeutic agents.

References

Dazopride's Effects on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazopride is a substituted benzamide derivative with prokinetic and antiemetic properties, primarily attributed to its dual mechanism of action as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist.[1] This technical guide provides an in-depth overview of the pharmacological effects of this compound on gastrointestinal (GI) motility, summarizing key preclinical and clinical findings. It details the experimental protocols used to evaluate its efficacy and elucidates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of gastrointestinal therapeutics.

Introduction

Disorders of gastrointestinal motility, such as gastroparesis and constipation, represent a significant clinical challenge. Prokinetic agents aim to enhance and coordinate GI muscular contractions to facilitate the transit of luminal contents.[2] this compound (AHR-5531) emerged as a promising therapeutic candidate due to its targeted action on the serotonergic system, which plays a crucial role in the regulation of gut function. Unlike older prokinetics like metoclopramide, this compound exhibits minimal activity at dopamine D₂ receptors, thereby reducing the risk of extrapyramidal side effects.[1] This guide synthesizes the available scientific literature on this compound, focusing on its quantitative effects on GI motility and the methodologies used to ascertain these effects.

Mechanism of Action

This compound's pharmacological profile is defined by its interaction with two key serotonin receptor subtypes in the gastrointestinal tract:

-

5-HT₄ Receptor Agonism: As a 5-HT₄ receptor agonist, this compound stimulates the release of acetylcholine from enteric neurons.[3] This cholinergic stimulation enhances gastrointestinal muscle contractility, leading to accelerated gastric emptying and intestinal transit. The signaling cascade initiated by 5-HT₄ receptor activation involves the Gs alpha subunit, adenylyl cyclase activation, and an increase in intracellular cyclic AMP (cAMP).[3]

-

5-HT₃ Receptor Antagonism: this compound also acts as a 5-HT₃ receptor antagonist. In the GI tract, 5-HT₃ receptors are located on vagal afferent nerve terminals. Their activation by serotonin, released from enterochromaffin cells in response to stimuli like chemotherapeutic agents, triggers the vomiting reflex. By blocking these receptors, this compound exerts its antiemetic effects. This antagonism occurs both peripherally in the gut and centrally in the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus (STN).

Signaling Pathways

The dual mechanism of action of this compound involves distinct signaling pathways that ultimately modulate gastrointestinal motility and the emetic reflex.

Quantitative Effects on Gastrointestinal Motility

The prokinetic effects of this compound have been evaluated in various preclinical and clinical settings. The following tables summarize the available quantitative data.

Table 1: Preclinical Studies on Gastric Emptying

| Species | Model | This compound Dose | Effect on Gastric Emptying | Reference |

| Guinea Pig | In vivo | Not specified in abstract | Enhanced gastric emptying |

Note: Specific quantitative data on the percentage increase in gastric emptying and dose-dependency for this compound are not available in the reviewed literature abstracts. The prokinetic effects of the related 5-HT₄ agonist, prucalopride, have been more extensively quantified.

Table 2: Clinical Studies on Gastrointestinal Transit

| Study Population | Condition | This compound Dose | Effect on GI Transit | Reference |

| Healthy Volunteers | - | Not available | Not available | - |

| Patients | Gastroparesis | Not available | Not available | - |

Note: While this compound is known to be a potent gastric prokinetic agent, specific clinical trial data quantifying its effect on gastric emptying and intestinal transit times were not available in the reviewed literature. For comparison, prucalopride (a selective 5-HT₄ agonist) has been shown to reduce colonic transit time in patients with chronic constipation by approximately 12-14 hours.

Table 3: Clinical Antiemetic Efficacy

| Patient Population | Chemotherapy Regimen | This compound Dose | Efficacy | Reference |

| Cancer Patients | Various | 0.5 - 4.0 mg/kg (IV, 3 infusions) | Antiemetic effects observed; safe and well-tolerated |

Note: The dose-ranging study confirmed the antiemetic potential of this compound but did not provide a comparative quantitative analysis of emetic episodes versus a placebo or active comparator in the abstract. In a preclinical study, this compound was equipotent to metoclopramide in antagonizing cisplatin-induced emesis in ferrets.

Experimental Protocols

The evaluation of this compound's effects on gastrointestinal motility has employed a range of established experimental models.

In Vitro Assessment of Muscle Contraction

-

Objective: To assess the direct prokinetic effect of this compound on gastric muscle.

-

Methodology:

-

Strips of guinea pig stomach muscle are mounted in an organ bath containing a physiological salt solution and maintained at 37°C.

-

The muscle strips are subjected to electrical field stimulation to induce contractions.

-

This compound is added to the bath in increasing concentrations.

-

Changes in the force and frequency of muscle contractions are recorded and analyzed.

-

In Vivo Measurement of Gastric Emptying

-

Objective: To quantify the effect of this compound on the rate of gastric emptying in an animal model.

-

Methodology (Phenol Red Meal Assay):

-

Animals (e.g., mice or guinea pigs) are fasted overnight with free access to water.

-

This compound or vehicle is administered at a predetermined time before the test meal.

-

A non-nutrient, non-absorbable test meal containing a marker (e.g., phenol red) is administered orally.

-

After a set time, the animals are euthanized, and their stomachs are ligated and removed.

-

The amount of phenol red remaining in the stomach is quantified spectrophotometrically.

-

Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach compared to control animals euthanized immediately after receiving the meal.

-

Assessment of Antiemetic Activity

-

Objective: To evaluate the ability of this compound to prevent chemotherapy-induced emesis.

-

Methodology (Cisplatin-Induced Emesis in Ferrets):

-

Ferrets are administered a highly emetogenic chemotherapeutic agent, such as cisplatin.

-

This compound or a comparator drug (e.g., metoclopramide) is administered prior to the cisplatin challenge.

-

The animals are observed for a defined period, and the number of retches and vomits (emetic episodes) is recorded.

-

The efficacy of this compound is determined by the reduction in the number of emetic episodes compared to a vehicle-treated control group.

-

Discussion

The available evidence indicates that this compound is a potent prokinetic and antiemetic agent. Its dual mechanism of action, targeting both 5-HT₄ and 5-HT₃ receptors, offers a multifaceted approach to managing disorders of GI motility and chemotherapy-induced nausea and vomiting. The lack of significant dopamine D₂ receptor antagonism is a key advantage, potentially leading to a better safety profile compared to traditional prokinetics like metoclopramide.

While preclinical studies have demonstrated the efficacy of this compound, there is a notable scarcity of published, detailed quantitative data from both preclinical and clinical trials in the public domain. To fully appreciate the therapeutic potential of this compound, further studies are warranted to establish clear dose-response relationships for its prokinetic effects and to provide robust, comparative data on its antiemetic efficacy in well-controlled clinical trials. The experimental protocols outlined in this guide provide a framework for such future investigations.

Conclusion

This compound represents a significant development in the pharmacology of gastrointestinal prokinetic and antiemetic agents. Its dual serotonergic mechanism of action holds considerable promise for the treatment of motility disorders. This technical guide has summarized the core scientific knowledge regarding this compound's effects on GI motility, highlighting its mechanisms, quantitative effects, and the experimental methodologies used for its evaluation. Further research providing more detailed quantitative data will be crucial for its potential translation into clinical practice.

References

- 1. The action of this compound to enhance gastric emptying and block emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

Preclinical Profile of Dazopride in Emesis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazopride is a substituted benzamide derivative that has been investigated for its antiemetic and gastroprokinetic properties. Structurally related to metoclopramide, this compound's mechanism of action distinguishes it as a selective 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1][2] This dual action suggests its potential in managing nausea and vomiting, particularly chemotherapy-induced emesis, while also promoting gastric motility. Unlike metoclopramide, this compound exhibits minimal to no affinity for dopamine D₂ receptors, thereby reducing the risk of extrapyramidal side effects.[3][4] This technical guide provides an in-depth overview of the preclinical studies of this compound in various emesis models, focusing on its efficacy, experimental protocols, and proposed mechanism of action.

Core Mechanism of Antiemetic Action

This compound's primary antiemetic effect, particularly against chemotherapy-induced emesis, is attributed to its potent antagonism of the 5-hydroxytryptamine type 3 (5-HT₃) receptor.[3] Chemotherapeutic agents, such as cisplatin, induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT₃ receptors on vagal afferent nerves, initiating a signaling cascade to the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS) in the brainstem, which ultimately triggers the vomiting reflex. By blocking these peripheral and central 5-HT₃ receptors, this compound effectively interrupts this emetic pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for cisplatin-induced emesis and the general experimental workflow for evaluating antiemetic agents in the ferret model.

References

- 1. Serotonin-independent model of cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 5-HT3 receptor antagonists on models of acute and delayed emesis induced by cisplatin in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dazopride: A Technical Whitepaper on its Potential Role in Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazopride (AHR-5531) is a benzamide derivative initially developed as an antiemetic and prokinetic agent. Its pharmacological profile as a potent 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist presents a compelling case for its investigation as a potential cognitive enhancer. While direct and extensive preclinical and clinical data on this compound's nootropic effects are limited in publicly accessible literature, its dual mechanism of action targets key pathways implicated in learning and memory. This technical guide synthesizes the available information on this compound, outlines the theoretical framework for its cognitive-enhancing properties, and provides detailed experimental protocols and conceptual data frameworks for its evaluation.

Introduction

Cognitive impairment is a debilitating feature of numerous neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The development of effective cognitive enhancers remains a significant challenge in modern medicine. This compound, a compound with a well-established safety profile from its development as a gastroprokinetic agent, offers a promising, albeit underexplored, avenue for cognitive enhancement research.[1] Its dual action on the serotonergic system, specifically its antagonism of 5-HT₃ receptors and agonism of 5-HT₄ receptors, positions it at the intersection of pathways known to modulate cholinergic activity and synaptic plasticity, both critical for cognitive function.

Mechanism of Action

This compound's potential for cognitive enhancement is rooted in its dual interaction with two distinct serotonin receptor subtypes:

-

5-HT₄ Receptor Agonism: Activation of 5-HT₄ receptors, which are densely expressed in brain regions crucial for memory such as the hippocampus and prefrontal cortex, is known to facilitate the release of acetylcholine.[1] Enhanced cholinergic neurotransmission is a well-established mechanism for improving learning and memory.

-

5-HT₃ Receptor Antagonism: 5-HT₃ receptors are ligand-gated ion channels that can modulate the release of various neurotransmitters, including acetylcholine and dopamine. Antagonism of these receptors is hypothesized to further contribute to a pro-cognitive state by disinhibiting the release of acetylcholine and other neurotransmitters involved in cognitive processes.

Quantitative Data Summary

A comprehensive search of publicly available scientific literature did not yield specific quantitative data for this compound regarding its receptor binding affinities (Ki values) or dose-response relationships in cognitive enhancement paradigms. The following tables are presented as illustrative templates for the type of data that would be essential to collect in preclinical studies of this compound.

Table 1: Illustrative Receptor Binding Affinity Profile of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) - Hypothetical Data |

| 5-HT₄ | 10 |

| 5-HT₃ | 25 |

| Dopamine D₂ | >10,000 |

Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required.

Table 2: Illustrative Dose-Response of this compound in Mouse Cognitive Assays

| Cognitive Assay | This compound Dose (mg/kg, i.p.) - Hypothetical Data | Performance Metric - Hypothetical Data |

| Novel Object Recognition | 0.1 | Discrimination Index: 0.55 |

| 0.3 | Discrimination Index: 0.68 | |

| 1.0 | Discrimination Index: 0.62 | |

| Morris Water Maze | 0.1 | Escape Latency (s): 25 |

| 0.3 | Escape Latency (s): 18 | |

| 1.0 | Escape Latency (s): 22 | |

| Passive Avoidance | 0.1 | Step-through Latency (s): 180 |

| 0.3 | Step-through Latency (s): 250 | |

| 1.0 | Step-through Latency (s): 220 |

Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required.

Signaling Pathways

The cognitive-enhancing effects of this compound are theorized to be mediated through the following signaling pathway:

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the cognitive-enhancing potential of this compound in a mouse model.

Novel Object Recognition (NOR) Test

This task assesses recognition memory.

Workflow:

Methodology:

-

Habituation (Day 1): Mice are individually placed in an open-field arena (e.g., 40x40x40 cm) for 10 minutes to acclimate to the environment.

-

Training (Day 2): Two identical objects are placed in the arena. Each mouse is allowed to explore the objects for 10 minutes.

-

Drug Administration: Thirty minutes before the test phase, mice are administered this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) or vehicle.

-

Test (Day 2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena for 5 minutes. The time spent exploring each object is recorded.

-

Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Morris Water Maze (MWM)

This task assesses spatial learning and memory.

Workflow:

Methodology:

-

Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water, with a hidden escape platform.

-

Acquisition Training (Days 1-4): Mice are given four trials per day to locate the submerged platform from different starting positions. This compound or vehicle is administered 30 minutes before the first trial each day. Escape latency is recorded.

-

Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured.

-

Data Analysis: Comparison of escape latencies across training days and time spent in the target quadrant during the probe trial between treatment groups.

Passive Avoidance Task

This task assesses fear-motivated memory.

Workflow:

Methodology:

-

Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The dark compartment has an electrified grid floor.

-

Training (Day 1): The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Drug Administration: this compound or vehicle is administered 30 minutes before the training session (to assess effects on acquisition) or 30 minutes before the test session (to assess effects on retrieval).

-

Test (Day 2): The mouse is placed back in the light compartment, and the latency to enter the dark compartment is recorded (up to a cutoff time, e.g., 300 seconds).

-

Data Analysis: Comparison of step-through latencies between groups.

Conclusion and Future Directions

This compound's dual pharmacology as a 5-HT₃ antagonist and 5-HT₄ agonist provides a strong theoretical foundation for its potential as a cognitive-enhancing agent. The proposed experimental protocols offer a robust framework for systematically evaluating this potential in preclinical models. Future research should prioritize obtaining definitive quantitative data on this compound's receptor binding affinities and its dose-dependent effects in a battery of cognitive tests. Furthermore, microdialysis studies to confirm this compound-induced acetylcholine release in the hippocampus would provide a crucial mechanistic link. Should preclinical studies yield positive results, this compound could represent a novel and promising therapeutic strategy for the treatment of cognitive deficits across a range of CNS disorders.

References

Dazopride: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazopride is a potent and selective substituted benzamide derivative with a unique pharmacological profile, acting as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist.[1][2] Although it showed promise as a prokinetic and antiemetic agent, it was never commercially marketed. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed hypothetical synthesis protocol based on established benzamide synthesis methodologies, and an in-depth look at the signaling pathways associated with its molecular targets.

Chemical Structure and Properties

This compound, with the IUPAC name 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide, possesses a well-defined chemical structure that is key to its biological activity. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide |

| CAS Number | 70181-03-2[1] |

| Molecular Formula | C15H23ClN4O2[1] |

| Molar Mass | 326.83 g/mol [1] |

| SMILES | CCN1CC(CN1CC)NC(=O)C2=CC(=C(C=C2OC)N)Cl |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Hypothetical Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not documented due to its status as an unmarketed drug, a plausible synthetic route can be devised based on well-established methods for the synthesis of substituted benzamides. The following is a detailed, hypothetical experimental protocol for the synthesis of this compound.

Disclaimer: This protocol is a scientifically informed, hypothetical procedure based on analogous chemical reactions and has not been experimentally validated. Appropriate safety precautions and laboratory practices should be employed.

Overall Synthetic Workflow

The proposed synthesis of this compound involves a two-step process: the synthesis of the key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid, followed by its coupling with 4-amino-1,2-diethylpyrazolidine.

Experimental Protocols

Step 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid (Intermediate 2)

-

Materials: 2-Methoxy-4-nitrobenzoic acid, Thionyl chloride (SOCl₂), Iron powder (Fe), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Diethyl ether.

-

Procedure:

-

Chlorination: To a solution of 2-methoxy-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with ice-cold water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-chloro-2-methoxy-4-nitrobenzoic acid (Intermediate 1).

-

Reduction: Suspend 5-chloro-2-methoxy-4-nitrobenzoic acid and iron powder in a mixture of ethanol and water. Heat the mixture to reflux and add concentrated hydrochloric acid dropwise. Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and filter to remove the iron catalyst. Neutralize the filtrate with a saturated solution of sodium bicarbonate. The precipitated product, 4-amino-5-chloro-2-methoxybenzoic acid (Intermediate 2), is collected by filtration, washed with cold water, and dried.

-

Step 2: Synthesis of 4-Amino-1,2-diethylpyrazolidine (Intermediate 3)

-

Materials: 1,2-Diethyl-4-oxopyrazolidine, Ammonia (NH₃), Sodium cyanoborohydride (NaBH₃CN), Methanol.

-

Procedure:

-

Reductive Amination: Dissolve 1,2-diethyl-4-oxopyrazolidine in methanol and add a solution of ammonia in methanol. Stir the mixture for 1 hour at room temperature. Add sodium cyanoborohydride portion-wise to the reaction mixture. Continue stirring at room temperature for 12-18 hours. Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure to yield 4-amino-1,2-diethylpyrazolidine (Intermediate 3).

-

Step 3: Amide Coupling to Synthesize this compound

-

Materials: 4-Amino-5-chloro-2-methoxybenzoic acid (Intermediate 2), 4-Amino-1,2-diethylpyrazolidine (Intermediate 3), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in DMF. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of 4-amino-1,2-diethylpyrazolidine in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

-

Biological Activity and Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with two distinct serotonin receptors: it acts as an antagonist at the 5-HT3 receptor and as an agonist at the 5-HT4 receptor.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the opening of the channel and a rapid influx of cations (Na+, K+, and Ca2+), resulting in neuronal depolarization. This compound, by acting as an antagonist, blocks the binding of serotonin to the 5-HT3 receptor, thereby preventing this ion influx and subsequent neuronal excitation. This mechanism is crucial for its antiemetic effects, as 5-HT3 receptors are densely located in the chemoreceptor trigger zone of the brainstem, which is involved in the vomiting reflex.

5-HT4 Receptor Agonism

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Agonist binding, such as by this compound, initiates a signaling cascade.

-

G-protein dependent pathway: Activation of the 5-HT4 receptor leads to the dissociation of the Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as increased gastrointestinal motility.

-

G-protein independent pathway: Some evidence suggests that 5-HT4 receptors can also signal independently of G-proteins. This can involve the activation of Src, a non-receptor tyrosine kinase, which can then activate the MAP kinase/ERK pathway, influencing gene expression and other cellular functions.

Conclusion

This compound represents an interesting pharmacological agent with a dual mechanism of action that held potential for the treatment of gastrointestinal disorders. While its development was not pursued to market, its chemical structure and interaction with serotonin receptors provide a valuable case study for researchers in medicinal chemistry and drug development. The hypothetical synthesis outlined in this guide offers a practical framework for the potential laboratory-scale preparation of this compound and related benzamide derivatives. Furthermore, a thorough understanding of its engagement with the 5-HT3 and 5-HT4 signaling pathways is critical for the rational design of future therapeutics targeting these important receptors.

References

Dazopride Analogues and Derivatives in Early Research: A Technical Guide

Disclaimer: Publicly available research on direct analogues and derivatives of dazopride is limited. This guide, therefore, focuses on the synthesis, pharmacology, and structure-activity relationships of structurally and functionally related substituted benzamides and metoclopramide analogues that act as 5-HT3 receptor antagonists. The principles and methodologies described herein are directly applicable to the early-stage research and development of novel this compound-like compounds.

Introduction

This compound is a potent 5-HT3 receptor antagonist, a class of drugs primarily used for their antiemetic properties. Structurally, it is a substituted benzamide, sharing a common scaffold with other well-known gastroprokinetic and antiemetic agents like metoclopramide. The development of analogues and derivatives of such compounds is a key strategy in medicinal chemistry to optimize pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core aspects of early-stage research into this compound-related compounds, targeting researchers, scientists, and drug development professionals.

Core Pharmacology: 5-HT3 Receptor Antagonism

The primary molecular target for this compound and its analogues is the 5-hydroxytryptamine type 3 (5-HT3) receptor. Unlike other serotonin receptors which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. Activation of this receptor by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺), resulting in neuronal depolarization. 5-HT3 receptors are predominantly located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem, playing a crucial role in the vomiting reflex.[1] Antagonism of these receptors is the key mechanism behind the antiemetic effects of this class of drugs.[1]

Quantitative Data on Substituted Benzamide 5-HT3 Receptor Antagonists

The following table summarizes the in vitro binding affinities of several substituted benzamide analogues for the 5-HT3 receptor. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent compounds.

| Compound | Structure | Receptor Binding Affinity (Ki in nM) | Reference |

| Metoclopramide | 4-amino-5-chloro-N-[(2-diethylamino)ethyl]-2-methoxybenzamide | ~100-1000 | [1][2] |

| (S)-28 | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chlorospiro[benzofuran-2(3H),1'-cyclohexane]-7-carboxamide | 0.19 | [2] |

| Zacopride | 4-amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide | 0.38 | |

| Compound Analogue | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 0.051 |

Experimental Protocols

General Synthesis of a Representative Substituted Benzamide Analogue

This protocol describes a general method for the synthesis of N-substituted 4-amino-5-chloro-2-methoxybenzamides, a common scaffold for 5-HT3 antagonists.

Step 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

The synthesis typically starts from 4-aminosalicylic acid, which is first methylated to produce 4-amino-2-methoxybenzoic acid. This intermediate is then chlorinated, often using reagents like sulfuryl chloride or N-chlorosuccinimide, to yield 4-amino-5-chloro-2-methoxybenzoic acid.

Step 2: Amide Coupling

The synthesized carboxylic acid is then coupled with the desired amine moiety. A common method involves activating the carboxylic acid with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The appropriate amine is then added to the reaction mixture to form the final benzamide product.

Detailed Procedure for a Zacopride-like Analogue:

-

To a stirred solution of 4-amino-5-chloro-2-methoxybenzoic acid (1 equivalent) in anhydrous THF, add 1,1'-carbonyldiimidazole (1 equivalent).

-

Stir the mixture at room temperature until the evolution of CO2 ceases (approximately 1-2 hours).

-

Add a solution of 3-aminoquinuclidine (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Continue stirring at room temperature for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired product.

In Vitro Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of test compounds to the 5-HT3 receptor using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing the human 5-HT3 receptor.

-

Radioligand: [³H]Granisetron or another suitable high-affinity 5-HT3 antagonist.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Test compounds (e.g., this compound analogues) at various concentrations.

-

Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., unlabeled granisetron).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration close to its Kd, and the test compound at varying concentrations. For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled antagonist.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of the 5-HT3 Receptor

Caption: Simplified signaling pathway of the 5-HT3 receptor upon serotonin binding.

Experimental Workflow for 5-HT3 Receptor Binding Assay

Caption: A typical experimental workflow for a 5-HT3 receptor radioligand binding assay.

References

In Vitro Characterization of Dazopride Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazopride (also known as AHR-5531) is a substituted benzamide derivative that has been characterized as a dual-action compound, exhibiting antagonism at the 5-hydroxytryptamine type 3 (5-HT3) receptor and agonism at the 5-hydroxytryptamine type 4 (5-HT4) receptor.[1] This unique pharmacological profile suggests its potential therapeutic utility in gastrointestinal motility disorders and as an antiemetic. Unlike some other benzamides, this compound shows minimal affinity for dopamine D2 receptors, potentially offering a better side-effect profile.[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's binding affinity, including detailed experimental protocols and an exploration of the relevant signaling pathways.

While specific quantitative binding affinity data (such as Ki and EC50 values) for this compound are not extensively reported in publicly available literature, this guide outlines the standard methodologies used to characterize such compounds. The protocols provided are based on established assays for potent benzamides acting on 5-HT3 and 5-HT4 receptors and can be adapted for the specific evaluation of this compound.

Data Presentation: Binding Affinity Profile of this compound

| Receptor | Action | Reported Affinity/Potency of this compound | Reference Compound: (R)-Zacopride Ki (nM) |

| 5-HT3 | Antagonist | Potent antagonist activity demonstrated in functional assays.[2] | 3-11[4] |

| 5-HT4 | Agonist | Agonist activity demonstrated by enhancement of gastric motility. | Not Applicable |

| Dopamine D2 | - | Failed to displace [3H]spiperone in radioligand binding assays, indicating a lack of significant affinity. | Not Applicable |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro binding affinity and functional activity of this compound.

5-HT3 Receptor Competitive Radioligand Binding Assay

This protocol is adapted from standard procedures for characterizing 5-HT3 receptor antagonists using a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor through competitive displacement of a specific radioligand.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]GR65630 (a high-affinity 5-HT3 antagonist)

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 cells) or from rat brain regions rich in 5-HT3 receptors (e.g., entorhinal cortex).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a known 5-HT3 antagonist (e.g., 10 µM Granisetron).

-

Instrumentation: Scintillation counter, filtration apparatus.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of receptor membrane suspension (typically 50-100 µg of protein).

-

50 µL of [3H]GR65630 at a final concentration near its Kd (e.g., 1-2 nM).

-

50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For total binding wells, add 50 µL of assay buffer instead of this compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT4 Receptor Agonist Functional Assay (cAMP Measurement)

This protocol describes a functional assay to determine the potency (EC50) of this compound as a 5-HT4 receptor agonist by measuring its ability to stimulate cyclic AMP (cAMP) production.

Objective: To quantify the agonist activity of this compound at the 5-HT4 receptor by measuring the intracellular accumulation of cAMP.

Materials:

-

Test Compound: this compound

-

Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Medium: Serum-free cell culture medium.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Instrumentation: A plate reader compatible with the chosen cAMP detection kit.

Workflow:

Procedure:

-

Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well or 384-well plate and culture until they reach a suitable confluency.

-

Cell Stimulation:

-

Aspirate the culture medium and replace it with assay medium containing a PDE inhibitor (e.g., 500 µM IBMX).

-

Pre-incubate the cells for a short period (e.g., 10-15 minutes) at 37°C.

-

Add various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells. Include a vehicle control (for basal cAMP levels) and a positive control (e.g., a known 5-HT4 agonist like serotonin).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Perform the cAMP measurement by adding the detection reagents and reading the signal on a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Convert the raw data to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve).

-

Signaling Pathways

5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like serotonin, the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the neuronal membrane. As an antagonist, this compound binds to the receptor but does not induce this conformational change, thereby blocking the effects of endogenous serotonin.

5-HT4 Receptor Signaling

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via a stimulatory G-protein (Gs). Agonist binding, such as by this compound, activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. cAMP then acts as a second messenger to activate protein kinase A (PKA) and other downstream effectors.

Conclusion

This compound presents an interesting pharmacological profile with its dual activity as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. While detailed quantitative binding data for this compound is not widely published, the experimental protocols outlined in this guide provide a robust framework for its in vitro characterization. The application of competitive radioligand binding assays for the 5-HT3 receptor and functional cAMP assays for the 5-HT4 receptor will enable researchers to precisely determine the binding affinity and functional potency of this compound, thereby facilitating further drug development and a deeper understanding of its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The action of this compound to enhance gastric emptying and block emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of cisplatin-induced emesis by metoclopramide and this compound through enhancement of gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Dazopride's Prokinetic Effect on Gastric Emptying in Animal Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of dazopride on gastric emptying in preclinical animal models. The document synthesizes available data on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation.

Introduction to this compound

This compound is a substituted benzamide derivative that has been investigated for its prokinetic properties, which are its ability to enhance gastrointestinal motility. Primarily studied in the 1980s, its mechanism of action distinguishes it from other benzamides like metoclopramide, offering a more selective pharmacological profile. This document will focus on its demonstrated effects on gastric emptying in various animal models.

Mechanism of Action

This compound's primary mechanism of action is the antagonism of 5-hydroxytryptamine (5-HT) M-receptors, which are now classified as 5-HT3 receptors.[1] Unlike the broader activity of metoclopramide, this compound exhibits minimal to no dopamine D2 receptor antagonism.[1] This selectivity is significant as it suggests a reduced potential for the extrapyramidal side effects associated with dopamine receptor blockade.

The prokinetic effect of this compound is believed to be mediated through the blockade of 5-HT3 receptors on enteric neurons. Serotonin (5-HT) released from enterochromaffin cells can act on these receptors to inhibit acetylcholine release, leading to a decrease in smooth muscle contraction and delayed gastric emptying. By antagonizing these receptors, this compound disinhibits cholinergic neurons, leading to increased acetylcholine release, enhanced gastric contractions, and accelerated gastric emptying.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound's prokinetic effect.

Figure 1: this compound's 5-HT3 Antagonism Pathway

Efficacy in Animal Models

This compound has been shown to enhance gastric emptying in several animal models.

-

Guinea Pig: Studies have demonstrated that this compound enhances field stimulation-induced contractions of guinea-pig stomach strips and accelerates gastric emptying when administered peripherally, intracerebroventricularly, or intrahypothalamically.[1]

-

Dog: In dogs, this compound has been shown to antagonize cisplatin-induced emesis, an effect associated with its ability to enhance gastric motor activity.

It is noteworthy that in comparative studies, this compound was found to be equipotent to metoclopramide in antagonizing cisplatin-induced emesis in ferrets, which is linked to its prokinetic effects.[1] However, metoclopramide was significantly more potent in antagonizing dopamine agonist-induced emesis, highlighting this compound's selectivity.[1]

Quantitative Data on Gastric Emptying

Table 1: Effect of Prokinetic Agents on Gastric Emptying Half-Time (T50) in Animal Models

| Animal Model | Prokinetic Agent | Dose | Route | T50 (min) | Control T50 (min) | Reference |

| Guinea Pig | This compound | Not Reported | Not Reported | Not Reported | Not Reported | |

| Dog | This compound | Not Reported | Not Reported | Not Reported | Not Reported | |

| Dog | Cisapride | 0.16-1.25 mg/kg | p.o. | Accelerated | Delayed | |

| Human | Metoclopramide | 10 mg | i.v. | 194 | 369 |

Table 2: Effect of Prokinetic Agents on Percentage of Gastric Retention in Animal Models

| Animal Model | Prokinetic Agent | Dose | Time Point | % Gastric Retention | Control % Retention | Reference |

| Guinea Pig | This compound | Not Reported | Not Reported | Not Reported | Not Reported | |

| Mouse | Metoclopramide | Not Reported | Not Reported | Decreased | Not Reported | |

| Mouse | Cisapride | 10 mg/kg | Not Reported | Decreased | Not Reported |

Experimental Protocols

The evaluation of gastric emptying in animal models typically involves the administration of a test meal labeled with a marker, followed by the measurement of the amount of marker remaining in the stomach over time. The two most common methods are the phenol red meal test and gastric scintigraphy.

Phenol Red Meal Test

This is a terminal method that measures the amount of a non-absorbable dye, phenol red, remaining in the stomach at a specific time point after administration.

Protocol:

-

Animal Preparation: Animals, typically rats or mice, are fasted overnight with free access to water to ensure an empty stomach.

-

Test Meal Preparation: A test meal is prepared, often consisting of a semi-solid, non-nutrient substance like methylcellulose mixed with a known concentration of phenol red dye.

-

Administration: The test meal is administered orally via gavage. The volume is typically standardized based on the animal's body weight.

-

Drug Administration: this compound or a vehicle control is administered at a specified time before the test meal, via the desired route (e.g., intraperitoneal, oral).

-

Euthanasia and Stomach Excision: At a predetermined time after the test meal administration (e.g., 20 or 30 minutes), the animal is euthanized. The stomach is clamped at the pyloric and cardiac ends and surgically removed.

-

Phenol Red Extraction: The stomach is opened, and its contents are rinsed into a volumetric flask containing a solution (e.g., sodium hydroxide) to solubilize the phenol red. The stomach tissue itself may also be homogenized to recover any adhered dye.

-

Quantification: The concentration of phenol red in the resulting solution is determined spectrophotometrically by measuring its absorbance at a specific wavelength (around 560 nm).

-

Calculation of Gastric Emptying: The amount of phenol red recovered from the stomach is compared to the amount recovered from control animals euthanized immediately after receiving the test meal (0-minute time point). The percentage of gastric emptying is calculated using the formula: % Gastric Emptying = (1 - (Amount of phenol red at time X / Amount of phenol red at time 0)) * 100

Gastric Scintigraphy

This is a non-invasive imaging technique that allows for the continuous or serial measurement of gastric emptying in the same animal.

Protocol:

-

Animal Preparation: Similar to the phenol red test, animals are fasted overnight.

-

Radiolabeled Test Meal: A test meal (liquid or solid) is prepared and labeled with a gamma-emitting radioisotope, most commonly Technetium-99m (99mTc). For a solid meal, 99mTc can be incorporated into eggs or another solid food matrix. For a liquid meal, it can be chelated to a non-absorbable molecule.

-

Administration: The radiolabeled meal is administered orally.

-

Drug Administration: this compound or a vehicle control is given at a set time before the meal.

-

Imaging: The animal is placed under a gamma camera, and images are acquired at regular intervals (e.g., every 15-30 minutes) for a duration of several hours. The animal may need to be lightly anesthetized or restrained during imaging.

-

Data Analysis: A region of interest (ROI) is drawn around the stomach in the scintigraphic images. The radioactive counts within the ROI are measured at each time point and corrected for radioactive decay.

-

Calculation of Gastric Emptying: The percentage of gastric retention at each time point is calculated relative to the initial counts at time zero. These data can be plotted against time to generate a gastric emptying curve, from which parameters like the T50 (the time it takes for 50% of the meal to empty from the stomach) can be calculated.

Experimental Workflow and Logical Relationships

The following diagram outlines a typical workflow for a preclinical study evaluating the effect of a compound like this compound on gastric emptying.

Figure 2: Preclinical Gastric Emptying Study Workflow

Conclusion

The available preclinical evidence indicates that this compound is a prokinetic agent that effectively enhances gastric emptying in animal models. Its mechanism of action, centered on 5-HT3 receptor antagonism without significant dopamine D2 receptor blockade, presents a favorable pharmacological profile. While qualitative data strongly support its efficacy, a lack of accessible quantitative dose-response data in the public domain highlights a gap in the complete preclinical characterization of this compound. Further studies reporting specific metrics such as T50 and percentage of gastric retention would be invaluable for a more comprehensive understanding of this compound's therapeutic potential. The experimental protocols detailed herein provide a robust framework for conducting such future investigations.

References

The Discovery and Initial Development of Dazopride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazopride (AHR-5531) is a substituted benzamide derivative investigated for its antiemetic and gastroprokinetic properties. Developed as a potential treatment for nausea and vomiting, particularly chemotherapy-induced emesis, and disorders of gastric motility, this compound's clinical development was ultimately discontinued, and it was never marketed. This technical guide provides a comprehensive overview of the discovery and initial development of this compound, detailing its mechanism of action, key preclinical and clinical findings, and the experimental methodologies employed in its early evaluation. The document focuses on the dual serotonergic activity of this compound as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist, a profile that distinguished it from its structural analog, metoclopramide, by notably lacking dopamine D₂ receptor antagonism and its associated extrapyramidal side effects.

Introduction

This compound emerged from research efforts to develop safer and more effective antiemetic and prokinetic agents. Structurally related to metoclopramide, this compound was designed to retain the beneficial gastrointestinal effects mediated by serotonin receptors while eliminating the adverse effects associated with dopamine receptor blockade. Its primary mechanism of action involves the antagonism of 5-HT₃ receptors, which are critically involved in the emetic reflex, and the agonism of 5-HT₄ receptors, which play a key role in promoting gastrointestinal motility. This dual action positioned this compound as a promising candidate for managing conditions such as cisplatin-induced emesis and gastroparesis.

Mechanism of Action

This compound's pharmacological profile is characterized by its activity at two distinct serotonin receptor subtypes:

-

5-HT₃ Receptor Antagonism: this compound acts as an antagonist at 5-HT₃ receptors, which are ligand-gated ion channels located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. The binding of serotonin to these receptors, often released in response to cytotoxic chemotherapy, triggers depolarization and initiates the vomiting reflex. By blocking these receptors, this compound inhibits this signaling pathway, thereby exerting its antiemetic effects.

-

5-HT₄ Receptor Agonism: As a 5-HT₄ receptor agonist, this compound stimulates these G-protein coupled receptors, which are found on neurons in the enteric nervous system. Activation of 5-HT₄ receptors enhances the release of acetylcholine, leading to increased gastrointestinal motility and accelerated gastric emptying. This prokinetic action complements its antiemetic properties.

A key differentiating feature of this compound is its lack of significant affinity for dopamine D₂ receptors. This selectivity was a significant design advantage over metoclopramide, as it was expected to prevent the extrapyramidal symptoms commonly associated with dopamine receptor antagonists.